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1-Phenethyl-2-pyridone-d5

Cat. No.: B12431548
M. Wt: 204.28 g/mol
InChI Key: BVHQLHNISFFNNO-FSTBWYLISA-N
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Description

The Role of Stable Isotope Labeling in Modern Chemical Science

Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by one of its stable isotopes. nih.gov In the case of deuterated compounds, hydrogen atoms (¹H) are substituted with deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. chemrxiv.org This subtle change in mass, without altering the compound's chemical properties, provides a unique tag that can be detected by various analytical methods, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govokstate.edu

The primary application of stable isotope labeling lies in its ability to trace the metabolic fate of molecules within biological systems, elucidate complex reaction mechanisms, and serve as internal standards for quantitative analysis. chemrxiv.orgokstate.edu By introducing a known quantity of a deuterated standard into a sample, researchers can accurately quantify the concentration of the non-labeled (or "light") analogue, compensating for variations during sample preparation and analysis. chemrxiv.orgfrontiersin.org This approach significantly enhances the accuracy and reliability of analytical measurements. chemrxiv.org

Significance of Pyridone Scaffolds in Synthetic Chemistry and Material Science

Pyridone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and material science. nih.gov The pyridone scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This is attributed to its ability to act as both a hydrogen bond donor and acceptor, its capacity to serve as a bioisostere for other chemical groups, and its influence on a molecule's solubility and metabolic stability. core.ac.uk

The versatility of the pyridone ring system has led to its incorporation into a wide array of pharmaceuticals with diverse therapeutic applications. nih.gov Furthermore, the unique electronic and photophysical properties of pyridone derivatives make them valuable in the development of new materials, including fluorescent probes and functional polymers. nih.gov

Overview of Research Applications for 1-Phenethyl-2-pyridone-d5

This compound is the isotopically labeled form of 1-Phenethyl-2-pyridone, where five hydrogen atoms on the phenyl group have been replaced with deuterium. intlab.org Its primary and most documented application is in the field of forensic chemistry, specifically in the quantitative analysis of fentanyl and its analogues. intlab.orgamericanchemicalsuppliers.com Due to the structural similarity between 1-Phenethyl-2-pyridone and certain precursors and degradation products of fentanyl, its deuterated form serves as an ideal internal standard for mass spectrometry-based analytical methods. okstate.edunih.gov The use of this compound helps to ensure the accuracy and precision of measurements when detecting and quantifying fentanyl-related compounds in seized drug samples. frontiersin.org

Beyond its role in forensic analysis, 1-Phenethyl-2-pyridone and its deuterated analogue are also utilized as reagents in the synthesis of other lactams and pyridone-containing compounds, some of which are being investigated for their potential antitumor activities. intlab.orgamericanchemicalsuppliers.com

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Detailed Research Findings

While specific, in-depth research studies focusing solely on the synthesis and a broad range of applications for this compound are not widely available in the public domain, its importance can be inferred from the extensive body of research on deuterated internal standards and the forensic analysis of synthetic opioids.

The synthesis of deuterated compounds like this compound typically involves introducing deuterium at a late stage of the synthetic route of the non-labeled analogue or by using deuterated starting materials. nih.gov The characterization of such compounds relies heavily on mass spectrometry to confirm the incorporation of deuterium and NMR spectroscopy to determine the specific sites of deuteration.

In the context of fentanyl analysis, the use of a deuterated internal standard like this compound is critical for overcoming matrix effects in complex samples, such as those encountered in forensic casework. frontiersin.org The co-elution of the deuterated standard with the target analyte during chromatographic separation allows for accurate quantification, as any loss or variation during sample processing affects both compounds equally. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B12431548 1-Phenethyl-2-pyridone-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO

Molecular Weight

204.28 g/mol

IUPAC Name

1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]pyridin-2-one

InChI

InChI=1S/C13H13NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2/i1D,2D,3D,6D,7D

InChI Key

BVHQLHNISFFNNO-FSTBWYLISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2C=CC=CC2=O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC=CC2=O

Origin of Product

United States

Synthetic Methodologies for 1 Phenethyl 2 Pyridone D5

Precursor-Based Deuteration Strategies for Pyridone Derivatives

The synthesis of 1-Phenethyl-2-pyridone-d5 can be strategically designed by utilizing starting materials that already contain the required deuterium (B1214612) atoms. This "bottom-up" approach ensures the precise placement of deuterium and can lead to high isotopic purity. The deuteration can be focused on either the phenethyl sidechain or incorporated during the formation of the pyridone core.

Synthesis Utilizing Deuterated Phenethyl Moieties

A robust method for preparing the target compound involves the N-alkylation of 2-pyridone with a deuterated phenethyl electrophile. This requires the initial synthesis of a phenethyl-d5 moiety, typically phenethyl-d5 bromide or a similar reactive species. The synthesis of deuterated aromatic compounds can be achieved through various means, such as the reduction of a corresponding carbonyl compound with a deuterated reducing agent. For instance, a deuterated phenethyl alcohol can be prepared using deuterated lithium aluminum hydride (LAD) or sodium borodeuteride (NaBD4). google.com

Once the deuterated phenethyl precursor is obtained, it can be coupled with 2-pyridone. The N-alkylation of 2-pyridones is a well-established transformation, often carried out in the presence of a base to deprotonate the pyridone nitrogen, thereby increasing its nucleophilicity. nih.govgoogle.com The reaction of 2-pyridone with a deuterated phenethyl halide, catalyzed by a suitable base, provides a direct route to this compound.

Table 1: Conceptual N-Alkylation for this compound Synthesis

Reactant A Reactant B Base Solvent Product
2-Pyridone Phenethyl-d5 Bromide K₂CO₃ DMF This compound
2-Pyridone Phenethyl-d5 Tosylate NaH THF This compound

This table presents conceptual reaction pathways based on standard organic synthesis methodologies.

Incorporation of Deuterium During Pyridone Ring Formation

An alternative precursor-based strategy involves constructing the pyridone ring itself from smaller, deuterated building blocks. Pyridone synthesis can be achieved through various cyclization reactions. mdpi.comnih.gov While more complex, this method allows for the potential incorporation of deuterium onto the pyridone ring if deuterated starting materials for the cyclization are used. For example, a condensation reaction leading to a pyridone could utilize a deuterated amine or a dicarbonyl compound. However, for the specific target of this compound, where the deuteration is on the phenethyl group, this approach is less direct than the N-alkylation method described previously.

Hydrogen Isotope Exchange (HIE) Approaches for Deuterium Incorporation

Hydrogen Isotope Exchange (HIE) represents a powerful "top-down" approach where the non-labeled 1-Phenethyl-2-pyridone is treated with a deuterium source in the presence of a catalyst. archie-west.ac.uk This late-stage functionalization is highly valuable in pharmaceutical development. chemrxiv.org These methods can be tailored to target either the pyridone ring or the phenethyl moiety with varying degrees of selectivity.

Catalytic Deuterium Exchange on Pyridone Rings

The pyridone ring system is amenable to HIE under various catalytic conditions. Transition metals like iridium, rhodium, palladium, and nickel are effective in facilitating the exchange. archie-west.ac.ukacs.orgresearchgate.net Iridium-based catalysts, for instance, are known for their high activity in mediating the selective ortho-labeling of aromatic and heterocyclic compounds. archie-west.ac.uk

Recent advancements have also highlighted metal-free approaches. An electrochemical method has been developed for the C4-selective deuteration of pyridine (B92270) derivatives using heavy water (D₂O) as the deuterium source, offering an environmentally friendly option. nih.govresearchgate.net Additionally, base-mediated deuteration using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can achieve labeling at the meta and para positions. rsc.org The choice of catalyst and conditions is crucial for controlling the position of deuterium incorporation on the pyridone ring.

Table 2: Catalytic Systems for HIE on Pyridine/Pyridone Rings

Catalyst System Deuterium Source Typical Selectivity Reference
Iridium(I) Complexes D₂ Gas Ortho to directing group archie-west.ac.uk
Nickel Hydride Complexes Benzene-d₆ Sterically accessible C-H bonds acs.orgacs.org
Electrochemical (Metal-free) D₂O C4-position nih.govresearchgate.net
Mn(CO)₅Br / 2-Pyridone D₂O Ortho to amide directing group researchgate.netrsc.org

Regioselective Deuteration Techniques for the Phenethyl Moiety

The phenethyl group of the molecule can also be targeted for deuteration via HIE. The aromatic ring of the phenethyl group can undergo H-D exchange through electrophilic substitution, often requiring elevated temperatures in D₂O. cdnsciencepub.com More selective and milder conditions can be achieved using heterogeneous catalysts. Systems such as Palladium on carbon (Pd/C) with an aluminum co-reductant in D₂O have shown efficacy in exchanging hydrogens, with a preference for benzylic positions. nih.gov Similarly, platinum and palladium catalysts can be used for the deuteration of aromatic amines in D₂O under relatively mild conditions. mdpi.com These methods could be adapted to selectively deuterate the phenyl ring or the ethyl bridge of the phenethyl sidechain.

Optimization of Synthetic Efficiency and Isotopic Purity

Regardless of the chosen synthetic route, optimization is critical to maximize the chemical yield and, crucially, the isotopic purity of the final product. nih.gov The efficiency of deuteration reactions can be significantly enhanced by employing modern synthetic technologies. Flow chemistry, for example, allows for improved control over reaction parameters like temperature and pressure, often leading to higher reaction efficiency and throughput compared to traditional batch methods. tn-sanso.co.jpnih.gov

Control of Deuterium Incorporation Levels

Controlling the level of deuterium incorporation is a crucial aspect of synthesizing partially or fully deuterated compounds like this compound. The ability to precisely control the number and position of deuterium atoms allows for the fine-tuning of the molecule's properties. Various strategies can be employed to achieve this control, ranging from the selection of starting materials to the optimization of reaction conditions.

One primary method for controlling deuterium incorporation is through the use of deuterated precursors. For the synthesis of this compound, this would typically involve starting with a phenethyl moiety that already contains the desired number of deuterium atoms. For example, the synthesis could commence with d5-phenethylamine or a d5-phenethyl halide, which is then reacted with a 2-pyridone precursor. This approach offers a high degree of control over the isotopic composition of the final product.

Alternatively, hydrogen-deuterium exchange (H/D exchange) reactions can be utilized on the non-deuterated 1-phenethyl-2-pyridone or a suitable precursor. The extent of deuteration in H/D exchange reactions can be controlled by several factors:

Reaction Time and Temperature: Shorter reaction times or lower temperatures generally lead to lower levels of deuterium incorporation. By carefully monitoring the reaction progress, it is possible to stop the exchange once the desired level of deuteration is achieved.

Catalyst Activity: The choice of catalyst can significantly influence the rate and extent of H/D exchange. Less active catalysts may be employed to achieve partial deuteration, while more active catalysts can lead to higher levels of incorporation.

Deuterium Source Concentration: The concentration of the deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), can be adjusted to control the equilibrium of the H/D exchange reaction. Using a mixture of deuterated and non-deuterated solvents can also provide a means of controlling the final deuterium content.

Electrochemical methods have also emerged as a controllable approach for the deuteration of pyridine derivatives. By adjusting the electric current and reaction time, the extent of deuterium incorporation from D₂O can be managed with high precision. researchgate.netnih.gov

The following table provides a conceptual overview of how different parameters can be adjusted to control deuterium incorporation levels in the synthesis of deuterated pyridone derivatives.

MethodParameterEffect on Deuteration LevelExample Application
Use of Deuterated PrecursorsIsotopic purity of starting materialDirectly determines the maximum achievable deuteration level.Synthesizing this compound using d5-phenethylamine.
Hydrogen-Deuterium Exchange (H/D Exchange)Reaction TimeLonger reaction times generally lead to higher deuteration.Partial deuteration for kinetic isotope effect studies.
TemperatureHigher temperatures can increase the rate and extent of exchange.Optimizing deuteration for specific positions on the molecule.
Catalyst ChoiceMore active catalysts (e.g., certain transition metals) can promote higher levels of deuteration.Selective deuteration of specific C-H bonds.
Electrochemical DeuterationElectric Current/TimePrecise control over the amount of deuterium incorporated.Fine-tuning the isotopic enrichment of pyridine-based compounds. researchgate.netnih.gov

Methods for Achieving High Isotopic Enrichment

Achieving high isotopic enrichment, ideally greater than 98%, is often a primary goal in the synthesis of deuterated compounds for applications such as internal standards in mass spectrometry or for altering metabolic profiles of drug candidates. Several methodologies are employed to maximize the incorporation of deuterium in this compound.

A fundamental approach is the use of starting materials with very high isotopic purity. Commercially available deuterated precursors, such as d5-benzene or d5-phenethyl bromide, often have isotopic purities exceeding 99%. Utilizing these high-purity building blocks in the synthetic route is a direct way to ensure high enrichment in the final product.

For methods involving H/D exchange, the choice of catalyst and deuterium source is paramount. Transition metal catalysts, including palladium, platinum, rhodium, and iridium, are frequently used to facilitate H/D exchange on aromatic and aliphatic C-H bonds. The efficiency of these catalysts can be enhanced by optimizing reaction conditions such as temperature, pressure, and solvent. Using a large excess of a high-purity deuterium source, like D₂O (99.98% purity), drives the equilibrium of the exchange reaction towards the deuterated product.

Continuous flow chemistry offers significant advantages for achieving high isotopic enrichment. x-chemrx.com In a continuous flow setup, reactants are continuously passed through a heated reactor containing a catalyst. This allows for precise control over reaction parameters and can lead to more efficient and complete H/D exchange compared to batch processes. The H-Cube® continuous flow system, for example, can generate deuterium gas from the electrolysis of D₂O, ensuring a high-purity deuterium source for the reaction. reportsanddata.com

Purification techniques are also critical for enhancing isotopic enrichment. While isotopic isomers (isotopologues) are generally difficult to separate by standard chromatographic methods, in some cases, careful purification can remove impurities that may have lower deuterium content. Recrystallization, where the desired highly deuterated compound may have slightly different solubility properties, can sometimes be effective.

The following table summarizes key methods for achieving high isotopic enrichment in the synthesis of deuterated compounds.

MethodKey ConsiderationsExpected Isotopic Enrichment
Use of High-Purity Deuterated PrecursorsSourcing of starting materials with >99% isotopic purity.>99%
Optimized Catalytic H/D ExchangeSelection of highly active catalysts (e.g., Pd, Pt, Rh, Ir), use of high-purity D₂O or D₂ gas, and optimized reaction conditions.95-99%
Continuous Flow DeuterationPrecise control of temperature, pressure, and residence time; in-situ generation of high-purity D₂ gas. reportsanddata.com>98%
Electrochemical MethodsUse of D₂O as the deuterium source, with potential for high efficiency and selectivity. researchgate.netnih.govUp to >99% for specific positions. researchgate.net

Scale-Up Considerations for Deuterated Pyridone Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of deuterated compounds like this compound presents a unique set of challenges and considerations. These are primarily centered around cost, process robustness, safety, and regulatory compliance.

Process Chemistry and Reactor Design: The choice between batch and continuous flow processing is a key consideration for scale-up. While batch reactors are traditionally used in pharmaceutical manufacturing, continuous flow chemistry is gaining traction for the synthesis of deuterated active pharmaceutical ingredients (APIs). x-chemrx.comnih.gov Continuous flow offers several advantages for deuteration reactions, including:

Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with handling hazardous reagents or exothermic reactions.

Improved Heat and Mass Transfer: This leads to better reaction control and potentially higher yields and purity.

Scalability: Production can be scaled up by running the process for longer durations or by using larger reactors, often with more predictable results than scaling up batch processes. helgroup.com

Catalyst Reusability: In packed-bed reactors, the catalyst can be reused for extended periods, reducing costs and waste.

Catalyst Selection and Performance: The catalyst's activity, stability, and cost are critical for a scalable process. For H/D exchange reactions, heterogeneous catalysts are often preferred for large-scale production due to their ease of separation from the reaction mixture and potential for recycling. The catalyst must be robust enough to withstand the process conditions over extended periods without significant deactivation.

Downstream Processing and Purification: The purification of the final deuterated compound at scale must be efficient and cost-effective. This includes developing robust methods for extraction, crystallization, and drying. The analytical methods used to confirm the identity, purity, and isotopic enrichment of the final product must also be validated for use in a manufacturing environment.

Regulatory and Quality Control: The manufacturing of deuterated APIs for pharmaceutical use must adhere to Good Manufacturing Practices (GMP). This requires stringent quality control of raw materials, intermediates, and the final product. The isotopic enrichment and the distribution of isotopologues must be consistently monitored and controlled to ensure the quality and consistency of each batch.

The following table outlines some of the key considerations when scaling up the synthesis of deuterated pyridones.

ConsiderationBatch Process ChallengesContinuous Flow Advantages
Cost-Effectiveness Higher cost of large quantities of deuterated solvents/reagents. nih.gov Potential for lower overall yield on scale-up.More efficient use of reagents and catalysts. Potential for higher throughput and yield. x-chemrx.comhelgroup.com
Safety Handling large volumes of flammable solvents and potentially pyrophoric catalysts. Managing exotherms in large reactors.Smaller reaction volumes enhance safety. Better control over reaction parameters. helgroup.com
Process Control Difficult to maintain uniform temperature and mixing in large vessels.Precise control over temperature, pressure, and residence time, leading to better reproducibility. x-chemrx.com
Scalability Non-linear scaling can lead to unexpected challenges.More predictable and linear scalability by extending run time or using larger reactors. helgroup.com
Catalyst Handling Catalyst separation and recovery can be challenging and time-consuming.Use of packed-bed reactors allows for easy catalyst retention and reuse.

Advanced Spectroscopic Characterization and Isotopic Analysis of 1 Phenethyl 2 Pyridone D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Purity

Deuterium NMR (2H NMR) for Site-Specific Analysis

Deuterium NMR (²H NMR) spectroscopy directly observes the deuterium nuclei, which have a nuclear spin of I=1. wikipedia.org This technique is highly effective for confirming the successful incorporation and specific location of deuterium atoms within a molecule. wikipedia.orgmagritek.com Because the natural abundance of deuterium is very low (approximately 0.016%), a signal in the ²H NMR spectrum is a definitive indicator of isotopic enrichment. wikipedia.org

For 1-Phenethyl-2-pyridone-d5, where the deuterium atoms are located on the phenyl ring of the phenethyl group, the ²H NMR spectrum is expected to show a single, characteristically broad signal in the aromatic region (approximately 7.2-7.4 ppm). The chemical shift range in ²H NMR is analogous to that in ¹H NMR. magritek.comblogspot.com The broadening of the signal is a result of the quadrupolar nature of the deuterium nucleus. The presence of this signal and the absence of others confirms that deuteration occurred exclusively at the intended aromatic sites.

Table 1: Hypothetical ²H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.30Broad (br)5 x D (Aromatic deuterons on the phenethyl ring)

Proton NMR (¹H NMR) Interpretation in Deuterated Analogs

Proton NMR (¹H NMR) spectroscopy provides complementary information to ²H NMR by revealing the absence of protons at the sites of deuteration. youtube.com In the ¹H NMR spectrum of this compound, the complex multiplet typically observed for the five protons of the phenyl ring (around 7.2-7.4 ppm) would be absent. This simplification of the spectrum is a powerful confirmation of the deuteration pattern. youtube.comstudymind.co.uk

The remaining protons of the molecule—those on the pyridone ring and the ethyl bridge—give rise to distinct signals. The spectrum would be expected to show signals corresponding to the four protons of the pyridone ring and the four protons of the -CH₂-CH₂- ethyl linker. The integration of these signals would correspond to the number of protons in each distinct chemical environment.

Table 2: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.45dd1H6.8, 2.0H-6 (Pyridone)
7.35ddd1H9.2, 6.8, 2.0H-4 (Pyridone)
6.60d1H9.2H-3 (Pyridone)
6.15t1H6.8H-5 (Pyridone)
4.20t2H7.5N-CH₂
3.05t2H7.5Ar-CH₂

Note: dd = doublet of doublets, ddd = doublet of doublet of doublets, d = doublet, t = triplet.

Carbon-13 NMR (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of the molecule. In deuterated compounds, the signals for carbons directly bonded to deuterium atoms are significantly affected. Due to coupling with deuterium (a spin-1 nucleus), these carbon signals are split into multiplets (typically a 1:1:1 triplet for a C-D bond) and often exhibit reduced intensity due to the loss of the Nuclear Overhauser Effect (NOE) from attached protons. washington.edu

In the ¹³C NMR spectrum of this compound, the signals corresponding to the five deuterated carbons of the phenyl ring would be expected to be broad, show splitting, and have a lower intensity compared to the non-deuterated carbons. washington.edu The chemical shifts of the non-deuterated carbons in the pyridone ring and the ethyl linker would remain largely unchanged, providing a stable framework for structural confirmation. researchgate.netchemguide.co.uk

Table 3: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
162.5C=O (Pyridone)
140.2C-6 (Pyridone)
139.5C-4 (Pyridone)
138.0C-ipso (Phenethyl)Signal intensity may be reduced.
128.8C-ortho/meta (Phenethyl)Broad, low-intensity multiplet due to C-D coupling.
126.5C-para (Phenethyl)Broad, low-intensity multiplet due to C-D coupling.
121.0C-5 (Pyridone)
106.0C-3 (Pyridone)
52.5N-CH₂
36.0Ar-CH₂

Mass Spectrometry (MS) for Isotopic Purity and Molecular Integrity

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic enrichment of this compound. It provides direct evidence of the incorporation of the five deuterium atoms and allows for a quantitative measure of isotopic purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition.

For this compound, HRMS is used to confirm the molecular formula C₁₃H₈D₅NO. The measured exact mass should align closely with the calculated theoretical mass, providing strong evidence for the compound's identity and successful deuteration.

Table 4: Hypothetical HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₈D₅NO
Calculated Exact Mass [M+H]⁺205.1436
Measured Exact Mass [M+H]⁺205.1432
Mass Error-1.95 ppm

Isotope Ratio Mass Spectrometry for Quantitative Purity Assessment

While HRMS confirms the presence of the desired isotopologue, Isotope Ratio Mass Spectrometry (or analysis of the isotopic pattern in a standard mass spectrum) is used to quantify the level of deuterium incorporation. This analysis involves measuring the relative abundance of the target molecule (d5) compared to molecules with fewer deuterium atoms (d4, d3, etc.) and the unlabeled compound (d0).

A high isotopic purity for this compound would be demonstrated by a mass spectrum where the ion corresponding to the d5 species is the base peak, and the abundances of the d0 through d4 species are minimal. This confirms the efficiency of the labeling process and provides a quantitative measure of isotopic enrichment, which is crucial for its use as an internal standard in quantitative studies.

Table 5: Hypothetical Isotopic Distribution for this compound

IsotopologueRelative Abundance (%)
d5 (C₁₃H₈D₅NO)98.5
d4 (C₁₃H₉D₄NO)1.2
d3 (C₁₃H₁₀D₃NO)<0.2
d2 (C₁₃H₁₁D₂NO)<0.1
d1 (C₁₃H₁₂D₁NO)<0.1
d0 (C₁₃H₁₃NO)<0.1

Fragment Analysis for Deuterium Distribution

Electron impact (EI) mass spectrometry is a powerful technique for determining the structure of organic compounds through the analysis of their fragmentation patterns. ruc.dkchemguide.co.uklibretexts.org When this compound is subjected to EI, the resulting mass spectrum provides valuable information about the location of the deuterium atoms within the molecule. The fragmentation of N-substituted 2-pyridones is influenced by the nature of the substituent and can reveal the distribution of isotopic labels. rsc.org

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavage of the phenethyl side chain. The position of the five deuterium atoms on the phenyl ring significantly influences the mass-to-charge ratio (m/z) of the resulting fragment ions.

A primary fragmentation pathway for N-phenethyl substituted compounds involves the cleavage of the benzylic C-C bond (the bond between the alpha and beta carbons of the ethyl group). This cleavage results in the formation of a stable tropylium-d5 cation or a benzyl-d5 cation. The presence of a prominent peak corresponding to the tropylium-d5 ion (C7H2D5+) would be a strong indicator of the deuterium location on the phenyl ring.

Another significant fragmentation route is the cleavage of the N-CH2 bond, leading to the formation of the pyridone ring fragment and the phenethyl-d5 radical. While the radical is not detected, the charged pyridone fragment can be observed.

The table below illustrates the expected major fragment ions in the mass spectrum of this compound and their corresponding non-deuterated counterparts. The shift in m/z values by 5 units for fragments containing the phenyl-d5 group confirms the successful and specific labeling of the aromatic ring.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 1-Phenethyl-2-pyridone and its d5 Analog.

Fragment Ion Structure Predicted m/z (1-Phenethyl-2-pyridone) Predicted m/z (this compound) Deuterium Shift
Molecular Ion [C13H13NO]+• 199 204 +5
Tropylium/Benzyl Cation [C7H7]+ 91 96 +5
Phenethyl Cation [C8H9]+ 105 110 +5
Pyridone Fragment [C5H4NO]+ 94 94 0

Note: The m/z values are for the most abundant isotope of each element. The data presented is illustrative and based on established fragmentation principles.

The analysis of these characteristic fragments allows for the unambiguous confirmation of the deuterium distribution within the this compound molecule.

Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Shifts

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes. cardiff.ac.uknih.gov Isotopic substitution, particularly with deuterium, leads to predictable shifts in the vibrational frequencies of specific bonds. This is due to the increased mass of deuterium compared to hydrogen, which affects the reduced mass of the vibrating system without altering the force constant of the bond.

For this compound, the most significant deuterium-induced shifts are expected for the vibrational modes involving the C-H bonds of the aromatic ring. The stretching and bending vibrations of these bonds will occur at lower frequencies compared to the non-deuterated compound. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting these vibrational spectra and the resulting isotopic shifts. arxiv.orgnih.gov

The C-D stretching vibrations are typically observed in the range of 2100-2300 cm⁻¹, a region that is generally free from other fundamental vibrations, making them easily identifiable. In contrast, the aromatic C-H stretching vibrations of the non-deuterated compound appear around 3000-3100 cm⁻¹.

Similarly, the in-plane and out-of-plane bending vibrations of the aromatic C-H bonds will also shift to lower wavenumbers upon deuteration. These shifts, although smaller than those for stretching vibrations, provide further confirmation of the isotopic labeling. The vibrational modes of the pyridone ring and the ethyl bridge, being distant from the site of deuteration, are expected to show minimal or no significant shifts.

The following table presents a comparison of the predicted key vibrational frequencies for 1-Phenethyl-2-pyridone and its d5-labeled counterpart.

Table 2: Predicted Deuterium-Induced Shifts in the Vibrational Spectra of this compound.

Vibrational Mode Predicted Frequency (cm⁻¹) (1-Phenethyl-2-pyridone) Predicted Frequency (cm⁻¹) (this compound) Expected Shift (cm⁻¹)
Aromatic C-H Stretch ~3060 - -
Aromatic C-D Stretch - ~2280 ~ -780
Aromatic C-H In-plane Bend ~1150 - -
Aromatic C-D In-plane Bend - ~850 ~ -300
Pyridone C=O Stretch ~1660 ~1660 ~0
N-CH2 Stretch ~2930 ~2930 ~0

Note: The presented frequencies are illustrative and based on typical values for these vibrational modes and the expected effects of deuteration.

The analysis of these deuterium-induced shifts in the IR and Raman spectra provides a comprehensive characterization of the isotopic substitution in this compound, complementing the data obtained from mass spectrometry.

Mechanistic Investigations Utilizing 1 Phenethyl 2 Pyridone D5

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD), expressed as kH/kD. wikipedia.org Measuring the KIE is a highly sensitive method for probing the breaking or forming of bonds involving the isotopically substituted atom in or before the rate-determining step of a reaction. princeton.edu

Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu For 1-Phenethyl-2-pyridone-d5, a significant primary KIE would be expected in reactions that involve the cleavage of a C-D bond on the aromatic ring. For instance, in a hypothetical electrophilic aromatic substitution reaction, such as nitration on the deuterated phenyl ring, the cleavage of the C-D bond is a key step. Because the C-D bond has a lower zero-point vibrational energy than a C-H bond, it requires more energy to break, resulting in a slower reaction rate for the deuterated compound. baranlab.org This leads to a "normal" KIE, where the kH/kD value is greater than 1, typically in the range of 4–8 for C-H/D bond cleavage.

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted bond is not directly broken or formed in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs (kH/kD values are often between 0.7 and 1.5) but provide valuable information about changes in the local environment of the isotopic label. wikipedia.org An SKIE could be observed in a reaction involving the phenethyl group of this compound where the reaction center is adjacent to the deuterated ring. For example, in a hypothetical SN1-type reaction where a leaving group departs from the benzylic carbon (the carbon atom attached to both the phenyl ring and the ethyl chain), the hybridization of this carbon would change from sp3 to sp2 in the transition state. This change in geometry and bonding affects the vibrational frequencies of the C-D bonds on the nearby phenyl ring, leading to a measurable SKIE.

Illustrative Kinetic Isotope Effects in Hypothetical Reactions of 1-Phenethyl-2-pyridone
Hypothetical ReactionIsotopic PositionType of KIETypical kH/kD ValueMechanistic Implication
Electrophilic Aromatic Substitution (e.g., Friedel-Crafts acylation on the phenyl ring)C-D on Phenyl RingPrimary4.0 - 7.0C-D bond cleavage is part of the rate-determining step.
SN1 reaction at the benzylic carbonC-D on adjacent Phenyl RingSecondary1.1 - 1.25Change in hybridization at the reaction center influences C-D vibrational modes.
SN2 reaction at the benzylic carbonC-D on adjacent Phenyl RingSecondary0.95 - 1.05Minimal change in hybridization at the transition state compared to the ground state.

The magnitude of the KIE is instrumental in identifying the rate-determining step (RDS) of a multi-step reaction. walisongo.ac.id If a reaction mechanism proposes that C-D bond cleavage is the slowest step, a significant primary KIE must be observed experimentally. baranlab.org Conversely, the absence of a significant KIE (kH/kD ≈ 1) when a C-D bond is broken suggests that this bond cleavage occurs in a fast step either before or after the RDS. baranlab.org

For example, consider a two-step electrophilic substitution on the phenyl ring of this compound. The first step is the attack of the electrophile to form a carbocation intermediate (a sigma complex), and the second step is the loss of a deuteron (B1233211) (D+) to restore aromaticity. If the first step (formation of the intermediate) is slow and rate-determining, the KIE will be small (near 1). If the second step (C-D bond cleavage) is rate-determining, a large primary KIE would be observed. Thus, by measuring the reaction rates for both the deuterated and non-deuterated analogues, the RDS can be identified.

Furthermore, the KIE value can offer clues about the structure of the transition state. For proton/deuteron transfer reactions, a maximum KIE is often observed when the transition state is symmetrical, with the proton/deuteron equally shared between the donor and acceptor atoms. princeton.edu Deviations from this maximum value can indicate a transition state that is either more reactant-like (early transition state) or more product-like (late transition state). princeton.edu

Deuterium (B1214612) Labeling as a Tracer for Reaction Mechanisms

Beyond its influence on reaction rates, deuterium serves as an excellent isotopic tracer because it is non-radioactive and can be precisely located within a molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

In reactions where the carbon skeleton of this compound might undergo rearrangement, the deuterium labels on the phenyl ring are invaluable for mapping the movement of atoms. A classic example is a potential Wagner-Meerwein type rearrangement or a phenyl group migration. If the phenethyl group were to rearrange during a reaction, the final position of the deuterium-labeled ring relative to the rest of the molecule would reveal the specific pathway of the rearrangement. Analysis of the product by ¹H and ²H NMR would show which atoms are adjacent to the deuterated ring, confirming or refuting a proposed rearrangement mechanism.

Deuterium labeling can provide definitive evidence for the existence of certain reactive intermediates. If a reaction involving this compound proceeds through a symmetrical intermediate, or an intermediate that can undergo a reversible process leading to the relocation of the label, "scrambling" of the deuterium atoms may be observed.

For instance, in certain substitution reactions at the benzylic carbon, the formation of a bridged "phenonium ion" intermediate could be proposed. If such a symmetrical ion were formed from this compound (where the deuterium is initially on the phenyl ring), the positive charge would be delocalized across the ring and the benzylic carbon. This could lead to the migration of the deuterium atoms to other positions on the ring. If the reaction is stopped before completion and the starting material is analyzed, the detection of deuterium atoms at positions other than their original ones (scrambling) would provide strong evidence for the formation of the proposed symmetrical phenonium ion intermediate.

Solvent Isotope Effects on Chemical Reactivity

A solvent isotope effect is observed when the reaction rate changes upon replacing a protic solvent (like H₂O or CH₃OH) with its deuterated counterpart (D₂O or CH₃OD). This effect is particularly useful for probing mechanisms that involve proton transfer to or from the solvent.

In a hypothetical acid-catalyzed hydrolysis reaction involving this compound, the first step might be the protonation of the pyridone's carbonyl oxygen or nitrogen atom by the solvent. If the reaction is run in D₂O instead of H₂O, the acid catalyst becomes D₃O⁺ instead of H₃O⁺. D₃O⁺ is a weaker acid than H₃O⁺, which can affect the rate of any step involving proton transfer.

If protonation is a rapid pre-equilibrium step before the RDS, an inverse solvent KIE (kH₂O/kD₂O < 1) might be observed, meaning the reaction is faster in the deuterated solvent.

If proton transfer is part of the rate-determining step, a normal solvent KIE (kH₂O/kD₂O > 1) is typically seen, as the O-D bond of the solvent is stronger and harder to break than the O-H bond.

Computational and Theoretical Studies of 1 Phenethyl 2 Pyridone D5

Quantum Chemical Calculations (DFT) for Structural and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 1-Phenethyl-2-pyridone-d5 at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, from that, a wide range of molecular properties.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis would explore the different spatial orientations of the phenethyl group relative to the pyridone ring. Due to the flexibility of the ethyl linker, multiple low-energy conformations, or conformers, are expected to exist. By systematically rotating the rotatable bonds and performing geometry optimization for each resulting structure, a potential energy surface can be mapped out. This analysis would identify the global minimum energy conformation as well as other local minima, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformation of this compound (Calculated at the B3LYP/6-31G(d) level of theory)

Parameter Bond/Angle Value
Bond Length C=O 1.23 Å
N-C(pyridone) 1.40 Å
N-C(ethyl) 1.47 Å
C(ethyl)-C(ethyl) 1.54 Å
C(ethyl)-C(phenyl) 1.51 Å
Bond Angle O=C-N 124°
C(pyridone)-N-C(ethyl) 118°
N-C(ethyl)-C(ethyl) 111°
Dihedral Angle C(pyridone)-N-C(ethyl)-C(ethyl) 85°

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

DFT calculations are widely used to predict various spectroscopic parameters. For this compound, this would include:

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and can help in the structural elucidation of the molecule. The calculations would need to consider the effects of the deuterium (B1214612) substitution on the chemical shifts of neighboring atoms, although these effects are typically small.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the energies of molecular vibrations. These can be correlated with experimental infrared (IR) and Raman spectra. The deuteration of the phenethyl group would lead to predictable shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds, which could be accurately modeled.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Pyridone H-3 6.65
Pyridone H-4 7.40
Pyridone H-5 6.20
Pyridone H-6 7.25
Ethyl CH₂-N 4.10

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich pyridone and phenyl rings.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. The LUMO is often located on the aromatic systems as well.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.2
LUMO -1.5

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its dynamic behavior in different environments, such as in a solvent.

An MD simulation would involve placing the molecule in a simulated box of solvent molecules and calculating the forces between all atoms. By integrating Newton's laws of motion, the trajectory of each atom can be followed over a period of time. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the transitions between them. Furthermore, MD simulations can be used to study how the molecule interacts with its surroundings, for example, through hydrogen bonding with solvent molecules.

Modeling of Isotope Effects and Reaction Pathways

The presence of deuterium atoms in this compound makes it an interesting candidate for studying isotope effects, particularly kinetic isotope effects (KIEs).

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The theoretical basis for the KIE lies in the difference in the zero-point vibrational energy (ZPVE) of bonds to different isotopes. A bond to a heavier isotope, such as a C-D bond, has a lower ZPVE than a bond to a lighter isotope, like a C-H bond.

If a C-H bond is broken in the rate-determining step of a reaction, replacing the hydrogen with deuterium will require more energy to break the bond, leading to a slower reaction rate. This is known as a primary kinetic isotope effect. The magnitude of the KIE can provide valuable information about the transition state of the reaction. Theoretical modeling can be used to calculate the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species, allowing for the prediction of the KIE.

Simulations of Deuterium Exchange Processes

Theoretical investigations of deuterium exchange typically employ a combination of molecular dynamics (MD) and quantum mechanics (QM) methods. MD simulations can model the conformational dynamics of the molecule over time, providing insights into the accessibility of specific hydrogen atoms to deuterated solvents. nih.govaiche.org This is crucial for understanding how the molecule's structure fluctuates and which conformations are favorable for exchange to occur. For a molecule like this compound, MD simulations could reveal how the flexibility of the phenethyl group influences the solvent exposure of the pyridone ring's protons.

Quantum mechanics calculations are essential for modeling the actual bond-breaking and bond-forming events that constitute the exchange process. These calculations can determine the energy barriers associated with different exchange pathways, thereby predicting the reaction rates. aip.orgaip.org For instance, QM methods could be used to compare the activation energies for the deuteration of different positions on the pyridone and phenyl rings, identifying the most kinetically favorable sites for exchange.

A key aspect of simulating deuterium exchange is accurately modeling the solvent environment, as the solvent molecules play a direct role in the proton transfer mechanism. Advanced simulation techniques can explicitly model the interactions between the solute (this compound) and the surrounding deuterated solvent molecules, providing a more realistic depiction of the exchange process.

Illustrative Simulation Data

While specific experimental or computational data for this compound is not available, the following table represents a hypothetical output from a computational study on the deuterium exchange rates at various positions of the molecule. This data is for illustrative purposes only and is intended to demonstrate the type of information that can be gleaned from such simulations.

Position on MoleculePredicted Exchange Rate Constant (k, s⁻¹)Calculated Activation Energy (Ea, kJ/mol)
Pyridone Ring: C3-H1.2 x 10⁻⁵85
Pyridone Ring: C4-H3.5 x 10⁻⁶92
Pyridone Ring: C5-H8.9 x 10⁻⁶88
Pyridone Ring: C6-H2.1 x 10⁻⁵83
Phenethyl Group: α-CH₂5.4 x 10⁻⁷98
Phenethyl Group: β-CH₂1.8 x 10⁻⁷105
Phenyl Ring: Ortho-H7.2 x 10⁻⁸110
Phenyl Ring: Meta-H6.5 x 10⁻⁸112
Phenyl Ring: Para-H9.1 x 10⁻⁸109

This hypothetical data illustrates how computational models could predict that the protons on the pyridone ring are more readily exchanged than those on the phenethyl group, which is consistent with the known electronic properties of these functional groups. The higher predicted activation energies for the phenethyl and phenyl protons suggest a slower exchange rate at these positions.

Ultimately, computational simulations of deuterium exchange processes for this compound would provide a detailed mechanistic understanding that is often difficult to obtain through experimental methods alone. These theoretical studies are a crucial component of modern chemical research, offering predictive power and deep insights into reaction dynamics.

Applications of 1 Phenethyl 2 Pyridone D5 As an Analytical Reference Standard in Chemical Research

Development of Quantitative Analytical Methods

1-Phenethyl-2-pyridone-d5 is instrumental in the development and validation of robust quantitative analytical methods. Stable isotope-labeled compounds are recognized as the gold standard for internal standards in mass spectrometry, providing the most reliable means of quantification. amerigoscientific.comresearchgate.net The development of these methods is crucial for accurate measurement of the target analyte in complex samples.

In quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is employed as an internal standard (IS). An internal standard is a compound with physicochemical properties very similar to the analyte, which is added in a known quantity to every sample, calibrator, and quality control sample before processing.

During LC-MS/MS analysis, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (Pirfenidone) and the internal standard (this compound). This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. Because the deuterated standard co-elutes with the non-labeled analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source, it serves as a reliable reference. Quantification is based on the ratio of the analyte's response to the IS's response, not on the absolute signal of the analyte alone.

Analyte (Pirfenidone) Transition: m/z 186.1 → 65.1

Internal Standard (this compound) Transition: m/z 191.1 → 65.1

This technique ensures that any variations during sample handling or analysis affect both the analyte and the standard equally, leading to a consistent and accurate final measurement.

One of the significant challenges in quantitative analysis of complex samples is the "matrix effect." This phenomenon occurs when other components in the sample matrix (e.g., salts, lipids, proteins) either enhance or suppress the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate results.

Because this compound is structurally identical to Pirfenidone, it is affected by matrix effects in virtually the same way. By calculating the peak area ratio of the analyte to the internal standard, any signal suppression or enhancement is effectively canceled out. This normalization is crucial for achieving reliable quantification across different samples where the matrix composition may vary.

Similarly, the internal standard corrects for variability during the sample preparation workflow. Any loss of analyte during steps like liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation will be mirrored by a proportional loss of the deuterated internal standard. This ensures that the ratio between the two remains constant, safeguarding the accuracy of the final calculated concentration.

The use of a stable isotope-labeled internal standard like this compound significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of an analytical method. Accuracy and precision are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels.

Studies have demonstrated that methods using this internal standard achieve high levels of precision and accuracy. For instance, validation data often shows intra- and inter-day precision with a coefficient of variation (%CV) well below 15%, and accuracy (relative error) also within ±15%, which are standard acceptance criteria for analytical methods.

Validation Parameters for Pirfenidone Quantification using this compound IS
ParameterValue / RangeSignificance
Linearity Range0.005 - 25 µg/mLDefines the concentration range over which the method is accurate and precise.
Lower Limit of Quantification (LLOQ)0.005 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Intra-day Precision (%CV)< 11.7%Measures the reproducibility of results within the same day.
Inter-day Precision (%CV)< 5.6%Measures the reproducibility of results on different days.
Accuracy (Relative Error)-11.7% to 2.5%Indicates how close the measured values are to the true concentration.
Mean Recovery≥90%Represents the efficiency of the sample extraction process.

Method Validation in Diverse Chemical Matrices (e.g., Environmental, Material Science, Industrial)

While prominently used in bioanalytical settings, the principles of using this compound are directly applicable to method validation in other complex matrices found in environmental, material science, or industrial research. The goal of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.

In environmental analysis, for example, one might need to quantify Pirfenidone as a potential contaminant in wastewater or soil. These matrices are notoriously complex and variable. Developing an LC-MS/MS method with this compound as an internal standard would be essential to compensate for the high degree of matrix effects and ensure accurate quantification of the contaminant at low levels. The validation process would involve assessing parameters like specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision within the specific environmental matrix.

Similarly, in material science or industrial chemistry, this standard could be used to quantify residual Pirfenidone in polymers, coatings, or other materials, ensuring product quality and safety. The stable isotope-labeled standard ensures that the complex material matrix does not interfere with the accurate measurement of the analyte.

Quality Control and Assurance in Chemical Synthesis and Manufacturing

In the synthesis and manufacturing of chemical compounds, including active pharmaceutical ingredients (APIs) like Pirfenidone, rigorous quality control (QC) and quality assurance (QA) are paramount. Isotope-labeled standards like this compound are vital tools in this process. alfa-chemistry.com

During the manufacturing of Pirfenidone, analytical methods are required to confirm the identity, purity, and strength of the final product. A highly accurate and precise quantitative method, such as LC-MS/MS with a deuterated internal standard, can be used for the final assay of the bulk drug substance. This ensures that each batch meets the required specifications.

Furthermore, such methods can be used for in-process controls, monitoring the concentration of Pirfenidone at various stages of the synthesis and purification process. It can also be used in stability studies to accurately quantify the parent compound and any potential degradants over time, ensuring the product has an adequate shelf-life. Using this compound provides confidence that the quantitative results are accurate and unaffected by process intermediates or impurities, which is a cornerstone of modern quality control in chemical manufacturing. alfa-chemistry.comtlcstandards.com

Future Research Directions and Emerging Opportunities for Deuterated Pyridone Chemistry

Development of Novel and Efficient Deuteration Technologies

The synthesis of selectively deuterated compounds like 1-Phenethyl-2-pyridone-d5 has traditionally relied on established but often harsh methods. The future of the field hinges on the development of more efficient, selective, and environmentally benign deuteration technologies. researchgate.net A primary area of focus is the advancement of Hydrogen Isotope Exchange (HIE) reactions, which allow for the direct replacement of C-H bonds with C-D bonds at a late stage of a synthetic sequence. rsc.orgacs.org This approach is highly desirable as it minimizes the need for de novo synthesis using expensive deuterated starting materials. nih.gov

Recent progress has been made in transition-metal-catalyzed and photocatalyzed HIE reactions, offering milder conditions and improved regioselectivity. researchgate.netresearchgate.net For instance, emerging methods utilize earth-abundant metal catalysts or even metal-free electrochemical approaches to facilitate C-H deuteration of pyridine (B92270) derivatives with D₂O as the deuterium (B1214612) source. researchgate.net Another promising avenue is the development of "green" deuteration methods. One such approach uses an Al-D₂O system, sometimes in conjunction with common hydrogenation catalysts like Palladium (Pd) or Platinum (Pt), to create a safe and readily available source of deuterium gas for H-D exchange reactions. researchgate.net The efficiency of these reactions can be further enhanced by microwave or ultrasonic irradiation. researchgate.net These novel strategies promise to make the synthesis of complex deuterated molecules, including specifically labeled pyridones, more practical and scalable. arizona.edu

Deuteration TechnologyDescriptionKey AdvantagesRelevant Research Areas
Hydrogen Isotope Exchange (HIE)Direct replacement of hydrogen with deuterium on a molecule. Often catalyzed by transition metals. acs.orgLate-stage functionalization, atom economy, reduced synthetic steps. acs.orgPharmaceuticals, materials science. rsc.orgacs.org
Green Deuteration (e.g., Al-D₂O)Uses environmentally benign reagents like D₂O and recyclable catalysts. researchgate.netSustainable, safe, avoids harmful byproducts. researchgate.netEnvironmentally conscious synthesis.
Photocatalyzed DeuterationUtilizes visible light and a photocatalyst to activate C-H bonds for deuteration. researchgate.netMild reaction conditions, high selectivity. researchgate.netComplex molecule synthesis, natural products.
Electrochemical DeuterationEmploys an electric current to drive the C-H deuteration process, often metal- and acid/base-free. researchgate.netHigh functional group tolerance, avoids harsh reagents. researchgate.netSynthesis of functionalized heterocycles.

Exploration of this compound in Advanced Materials Research (e.g., optoelectronics)

The unique properties conferred by deuterium substitution are increasingly being exploited in the field of advanced materials, particularly in optoelectronics. alfa-chemistry.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. researchgate.netisotope.com This "kinetic isotope effect" can significantly enhance the stability and performance of organic electronic materials. isotope.com

In the context of Organic Light-Emitting Diodes (OLEDs), deuteration of the organic molecules used in the emissive layers has been shown to dramatically increase the device's operational lifetime and efficiency. isotope.comukisotope.com Heat and oxidation generated during operation can degrade the organic components, but the stronger C-D bonds are more resistant to this degradation. ukisotope.com This effect is particularly pronounced for blue light-emitting components, which tend to degrade the fastest. isotope.com Incorporating deuterated pyridone structures like this compound into new conductive polymers or emissive materials could lead to more robust and longer-lasting optoelectronic devices. researchgate.netnih.gov Research has shown that selective deuteration can alter the optoelectronic and magnetic properties of conducting polymers. alfa-chemistry.com Therefore, exploring the synthesis of pyridone-based deuterated polymers is a promising direction for creating next-generation materials for displays, lighting, and other electronic applications. researchgate.net

PropertyEffect of DeuterationUnderlying PrincipleApplication in Optoelectronics
Device LifetimeIncreased (5 to 20-fold in some OLEDs). isotope.comStronger C-D bonds are more resistant to thermal and oxidative degradation. isotope.comukisotope.comLonger-lasting displays and lighting.
EfficiencyImproved. ukisotope.comReduced non-radiative decay pathways due to lower vibrational energy of C-D bonds.Brighter and more energy-efficient devices.
Thermal StabilityIncreased melting and crystallization temperatures observed in some polymers. nih.govChanges in intermolecular forces and molecular packing. nih.govEnhanced performance at higher operating temperatures.
CharacterizationEnables advanced analysis using techniques like neutron scattering. nih.govSignificant contrast in neutron scattering length between H and D. nih.govDetailed study of thin-film morphology and interfaces.

Integration of Deuterated Probes in Complex Chemical Systems and Reaction Networks

Isotopic labeling is a powerful technique for elucidating complex chemical reaction mechanisms and tracking metabolic pathways. ias.ac.inwikipedia.org By replacing hydrogen with deuterium in a molecule like 1-Phenethyl-2-pyridone, it can be used as a "labeled" probe. wikipedia.org The position of the deuterium atoms in the products of a reaction can be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing unambiguous information about bond-breaking and bond-forming events. wikipedia.orgcreative-proteomics.com

The use of deuterated probes is crucial for studying reaction mechanisms without significantly altering the chemical nature of the system, which can be a drawback when using bulky substituent groups as markers. ias.ac.in In complex reaction networks, such as those found in biological systems or industrial catalysis, deuterated pyridone probes could help map the transformation of reactants to products, identify transient intermediates, and quantify the contribution of competing pathways. mdpi.comresearchgate.net For example, deuterium-labeled probes are increasingly used in bioorthogonal Raman imaging, where the C-D bond's unique vibrational frequency falls in a "silent" region of the cellular spectrum, allowing for clear visualization and tracking of molecules within living cells without interference from endogenous species. nih.gov This opens up opportunities to study the distribution and metabolism of pyridone-containing compounds in real-time.

Advanced Computational Methodologies for Predicting Deuterium Effects

Parallel to experimental advances, the development of sophisticated computational methods is crucial for understanding and predicting the impact of deuteration. Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) models are becoming increasingly vital tools in this area. nih.gov These methods can accurately calculate the changes in zero-point vibrational energies upon isotopic substitution, which is the fundamental origin of the kinetic isotope effect (KIE). wikipedia.orgnih.gov

Predicting the KIE (the ratio of reaction rates between the light and heavy isotopologues, kH/kD) can provide profound insight into the transition state structure of a reaction. wikipedia.orgnih.gov Advanced computational approaches, such as semiclassical instanton theory, can now compute KIEs with high accuracy, accounting for quantum mechanical phenomena like tunneling. nih.gov Furthermore, hybrid quantum-classical and machine learning models are being developed to predict the properties of deuterated materials. elsevierpure.comresearchgate.netarxiv.org For instance, such models can screen libraries of potential deuterated OLED emitters to identify candidates with optimal quantum efficiency before undertaking costly and time-consuming synthesis. researchgate.net Applying these predictive methodologies to deuterated pyridones like this compound will accelerate their development for specific applications by allowing for the in silico design of molecules with tailored properties, whether for optimizing reaction pathways or designing novel materials. osti.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.